molecular formula C10H10N2O6 B112207 2-Acetamido-5-methoxy-4-nitrobenzoic acid CAS No. 196194-98-6

2-Acetamido-5-methoxy-4-nitrobenzoic acid

Cat. No. B112207
CAS RN: 196194-98-6
M. Wt: 254.2 g/mol
InChI Key: QWIICWOSUUZYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-5-methoxy-4-nitrobenzoic acid is a chemical compound with the molecular formula C10H10N2O6 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-Acetamido-5-methoxy-4-nitrobenzoic acid is defined by its molecular formula, C10H10N2O6 . The average mass of the molecule is 254.196 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Acetamido-5-methoxy-4-nitrobenzoic acid are characterized by its molecular weight (254.2 g/mol) and its molecular formula (C10H10N2O6) .

Scientific Research Applications

Pharmaceutical Research

2-Acetamido-5-methoxy-4-nitrobenzoic acid: is explored in pharmaceutical research for its potential as a building block in drug synthesis. Its nitro group can be selectively reduced to an amine, which can serve as a precursor for various pharmacophores. The compound’s ability to undergo acetylation and methoxylation makes it a versatile intermediate in creating novel therapeutic agents .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference material for calibrating instruments and validating methods. Its distinct spectroscopic properties, such as UV absorption and fluorescence, allow for its use in quantitative analysis and detection in complex mixtures .

Biochemistry Research

The compound finds use in biochemistry research, particularly in enzyme inhibition studies. The nitrobenzoic acid moiety can interact with active sites of certain enzymes, making it a valuable tool for understanding enzyme mechanisms and designing inhibitors .

Industrial Applications

2-Acetamido-5-methoxy-4-nitrobenzoic acid: is utilized in the chemical industry as an intermediate in the synthesis of dyes, pigments, and other fine chemicals. Its molecular structure allows for the introduction of additional functional groups, enabling the creation of a wide range of industrial compounds .

Environmental Research

Environmental scientists use this compound to study degradation pathways of nitroaromatic compounds in the environment. It serves as a model compound to understand the environmental fate of similar structures and to develop bioremediation strategies .

Medicinal Chemistry

In medicinal chemistry, the compound is investigated for its potential use in prodrug formulations. The presence of both acetyl and methoxy groups may enhance the lipophilicity and membrane permeability of drug candidates, improving their pharmacokinetic profiles .

properties

IUPAC Name

2-acetamido-5-methoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-5(13)11-7-4-8(12(16)17)9(18-2)3-6(7)10(14)15/h3-4H,1-2H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIICWOSUUZYES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611725
Record name 2-Acetamido-5-methoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-5-methoxy-4-nitrobenzoic acid

CAS RN

196194-98-6
Record name 2-Acetamido-5-methoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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